molecular formula C18H17F3N2O B2709651 2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide CAS No. 298215-68-6

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2709651
CAS No.: 298215-68-6
M. Wt: 334.342
InChI Key: DKCFZKBEDXTFMY-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 3,4-dihydroquinoline core and a 3-(trifluoromethyl)phenyl substituent. Although direct biological data for this compound are absent in the provided evidence, structural analogs suggest applications in targeting enzymes or receptors such as sirtuins (SIRTs) or ion channels .

Properties

IUPAC Name

2-(3,4-dihydro-2H-quinolin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)14-7-3-8-15(11-14)22-17(24)12-23-10-4-6-13-5-1-2-9-16(13)23/h1-3,5,7-9,11H,4,6,10,12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKCFZKBEDXTFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of a Friedel-Crafts acylation reaction where the quinoline derivative is reacted with a trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Acetamide Formation: The final step involves the conversion of the intermediate product to the acetamide derivative through an amidation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acid catalysts like aluminum chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Quinoline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to 2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications on the quinoline ring can enhance selectivity and potency against tumor cells while minimizing toxicity to normal cells .
  • Antimicrobial Properties : The incorporation of trifluoromethyl groups in quinoline derivatives has been linked to increased antimicrobial activity. This compound may demonstrate effectiveness against both Gram-positive and Gram-negative bacteria due to its structural features that facilitate interaction with bacterial membranes .
  • Anti-inflammatory Effects : Quinoline-based compounds have shown promise in reducing inflammation in various models of disease. The specific functional groups present in this compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory disorders .
  • Mechanism of Action : The biological activity of this compound is likely mediated through multiple pathways, including inhibition of specific enzymes involved in cancer progression and modulation of cell signaling pathways associated with inflammation.
  • Structure-Activity Relationship (SAR) : Research highlights the importance of the trifluoromethyl group in enhancing the lipophilicity and overall bioavailability of quinoline derivatives. Variations in substituents on the phenyl ring also play a crucial role in determining the pharmacological profile of these compounds .

Case Studies

  • In Vitro Studies : A study evaluating the cytotoxic effects of quinoline derivatives on human cancer cell lines demonstrated that modifications similar to those found in this compound resulted in significant reductions in cell viability at nanomolar concentrations .
  • Animal Models : In vivo studies using animal models have shown that compounds with similar structures exhibit reduced tumor growth and improved survival rates when administered as part of a therapeutic regimen .

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-1(2h)-quinolinyl)-n-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

N-(3-Chloro-4-fluorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide
  • Structure: Shares the dihydroquinoline core but substitutes the phenyl ring with Cl and F instead of CF₃.
  • Properties : Molecular weight 318.77 g/mol, density 1.317 g/cm³, and predicted pKa 11.86. The Cl/F substituents reduce lipophilicity compared to CF₃ but may improve solubility .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide
  • Structure: Replaces dihydroquinoline with a benzothiazole ring.
  • Synthesis : Microwave-assisted reaction (110°C, 10 min) yielded 19%, indicating challenges in benzothiazole derivatization .
Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives
  • Structure: Quinoxaline core instead of dihydroquinoline.
  • Synthesis: Reflux in acetonitrile with triethylamine achieved 90% yields, demonstrating favorable reactivity of quinoxaline systems .

Substituent Modifications

Trifluoromethyl Group
  • Role : The CF₃ group in the target compound and analogs (e.g., HC067047) improves metabolic stability and binding interactions via hydrophobic and electronic effects .
  • Comparison: In HC067047 (a TRPV1 antagonist), CF₃ enhances potency compared to non-fluorinated analogs .
Chloro/Fluoro Substituents
  • Example : The Cl/F-substituted analog (CAS 882079-04-1) has a molecular weight of 318.77 g/mol, slightly higher than the target compound (estimated ~317.32 g/mol) due to Cl vs. CF₃ substitution .

Physicochemical Properties

Property Target Compound (Est.) Cl/F Analog Benzothiazole Analog
Molecular Weight ~317.32 g/mol 318.77 g/mol ~395.3 g/mol
Predicted Density ~1.3 g/cm³ 1.317 g/cm³ N/A
Key Substituent CF₃ Cl/F CF₃ (benzothiazole)
Core Heterocycle Dihydroquinoline Dihydroquinoline Benzothiazole

Biological Activity

2-(3,4-Dihydro-1(2H)-quinolinyl)-N-(3-(trifluoromethyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a quinoline core fused with a trifluoromethyl-substituted phenyl group. Its molecular formula is C18H18F3N1OC_{18}H_{18}F_3N_1O. The presence of the trifluoromethyl group enhances lipophilicity, potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, indicating significant pharmacological properties. Below are key findings from recent research.

Anticonvulsant Activity

A study focusing on anticonvulsant properties demonstrated that derivatives similar to this compound exhibited protective effects in maximal electroshock (MES) seizure models. The most potent derivatives showed moderate binding to neuronal voltage-sensitive sodium channels, suggesting a mechanism of action related to sodium channel modulation .

Antiparasitic Activity

Research has indicated that this compound exhibits activity against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's ability to inhibit phosphoinositide 3-kinase (PI3K) was highlighted as a critical mechanism for its antiparasitic effects. Lipidomic analyses revealed that treatment with this compound led to significant changes in phospholipid profiles, indicating disruption of key cellular processes in the parasite .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how structural modifications influence biological activity. For instance:

  • Quinoline Substituents : Variations in the quinoline moiety significantly affected potency against T. brucei. Substituents in specific positions on the phenyl ring were found to enhance or diminish activity.
  • Trifluoromethyl Group : The introduction of the trifluoromethyl group was shown to improve lipophilicity and overall bioactivity, which is crucial for crossing biological membranes and reaching intracellular targets .

Table: Summary of Biological Activities

Activity TypeAssay TypeObserved EffectReference
AnticonvulsantMES Seizure ModelSignificant protection observed
AntiparasiticT. brucei InhibitionDisruption of PI3K activity
CytotoxicityHepG2 Cell LineEC50 = 53 nM
Sodium Channel BindingIn Vitro Binding StudiesModerate binding affinity

Case Studies

Several case studies have been published highlighting the efficacy of this compound in various biological contexts:

  • Anticonvulsant Efficacy : In a controlled study involving rodent models, the compound exhibited significant anticonvulsant effects at doses correlating with its binding affinity to sodium channels.
  • Antiparasitic Mechanism : A lipidomic analysis demonstrated that treatment with the compound led to altered phosphatidylinositol levels in T. brucei, suggesting a targeted mechanism affecting endocytosis and survival .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
1ZnCl₂, Toluene, 110°C65–70≥90%
2EDCI, DMF, RT75–80≥95%

Basic: How should researchers characterize the compound’s structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm quinoline ring protons (δ 6.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm). Compare with literature data for analogous compounds .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • Infrared Spectroscopy (IR): Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, NH bend at ~1550 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection .

Advanced Tip: Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Controlled Replication: Repeat assays under standardized conditions (e.g., cell line passage number, serum concentration) to isolate variables .
  • Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA, t-tests) to identify outliers or dose-response inconsistencies .
  • Mechanistic Profiling: Use orthogonal assays (e.g., Western blot for target protein expression alongside cytotoxicity assays) to confirm activity .

Example Workflow:

Validate cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa, MCF-7).

Cross-check with apoptosis markers (Annexin V/PI staining).

Correlate results with pharmacokinetic data (e.g., plasma stability) to rule off-target effects .

Advanced: What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to quinoline-targeted proteins (e.g., topoisomerase II). Validate with crystallographic data if available .
  • Molecular Dynamics (MD): Simulate ligand-protein stability (e.g., 100 ns trajectories in GROMACS) to assess binding free energy (MM-PBSA) .
  • QSAR Modeling: Develop predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. Table 2: Key Computational Parameters

ParameterValue/SoftwareRelevance
Docking Score (kcal/mol)AutoDock VinaBinding affinity prediction
ΔG Binding (MM-PBSA)GROMACSStability of ligand-protein complex

Advanced: How does the trifluoromethyl group influence the compound’s pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity Enhancement: The CF₃ group increases logP, improving membrane permeability (measured via PAMPA assay) .
  • Metabolic Stability: Fluorine reduces oxidative metabolism in liver microsomes. Validate via LC-MS/MS metabolite profiling .
  • Target Affinity: Compare IC₅₀ values with non-fluorinated analogs using radioligand binding assays .

Experimental Design:

Synthesize analogs with -CH₃, -Cl, or -H substituents.

Compare logP (shake-flask method), metabolic half-life (t₁/₂), and in vitro activity .

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Process Optimization: Use flow chemistry for exothermic steps (e.g., nitration) to improve safety and yield .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .
  • Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring .

Critical Parameters:

  • Solvent selection (avoid DMF due to toxicity; switch to EtOAc/water biphasic systems).
  • Catalyst recycling (e.g., immobilized Pd catalysts for cross-coupling steps) .

Advanced: How to validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Generate target gene (e.g., TOP2A) knockout cell lines to confirm on-target effects .
  • Thermal Shift Assay (TSA): Measure protein melting temperature shifts to verify direct binding .
  • Transcriptomics: Use RNA-seq to identify differentially expressed pathways post-treatment .

Validation Workflow:

Confirm target engagement (e.g., SPR for binding kinetics).

Assess downstream effects (e.g., γH2AX foci for DNA damage response) .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

  • Pharmacokinetic Profiling: Measure bioavailability (AUC), half-life, and tissue distribution in rodent models .
  • Metabolite Identification: Use HR-MS/MS to detect active/inactive metabolites in plasma .
  • Formulation Optimization: Test nanoemulsions or liposomes to enhance solubility and bioavailability .

Case Study:

  • If in vitro IC₅₀ is 10 nM but in vivo ED₅₀ is 10 mg/kg, investigate:
    • Plasma protein binding (equilibrium dialysis).
    • Blood-brain barrier penetration (if applicable) .

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